(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid

説明

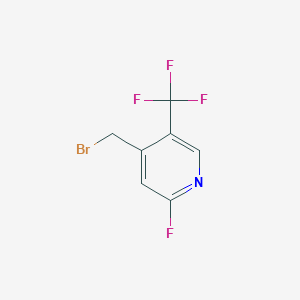

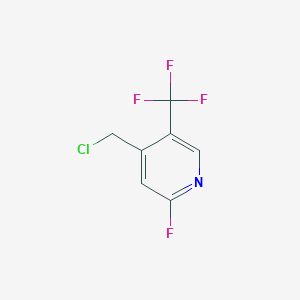

“(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the linear formula C14H11BF3NO4 . It has a molecular weight of 325.05 . This compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .

Synthesis Analysis

The synthesis of boronic acid derivatives, including “this compound”, often involves Suzuki-Miyaura cross-coupling reactions . This is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis

The molecular and crystal structures of ortho and para isomers of “this compound” were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of these molecules in the solid state .Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used as reactants in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical and Chemical Properties Analysis

The introduction of the -OCF3 group influences the acidity of “this compound”, depending on the position of a substituent . The ortho isomer is the least acidic .科学的研究の応用

Optical Modulation and Sensing Applications

Phenyl boronic acids (PBA) play a crucial role in optical modulation and saccharide recognition due to their binding ligands to pendant diols. These compounds can anchor hydrophilic polymers to hydrophobic surfaces like graphene or carbon nanotubes, enhancing the near-infrared fluorescence in response to saccharide binding. This property is leveraged for saccharide recognition, demonstrating selectivity towards certain pentoses and showcasing the first link between molecular structure and optical properties modulation in a systematic manner (Mu et al., 2012).

Structural and Physicochemical Insights

Studies on (trifluoromethoxy)phenylboronic acids reveal insights into their physicochemical, structural, and antimicrobial properties. These compounds exhibit varied acidity influenced by the position of the substituent, showcasing a fundamental understanding of their molecular and crystal structures. Such structural insights are crucial for developing new applications in areas like antimicrobial activity (Adamczyk-Woźniak et al., 2021).

Catalysis and Organic Synthesis

Phenyl boronic acids are instrumental in catalysis and organic synthesis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, contributing to advancements in peptide synthesis and organic transformations (Wang et al., 2018).

Fluorescence Recognition and Bioimaging

New boronic acid derivatives have been synthesized for sequential "on-off-on"-type relay fluorescence probes for ions like Fe3+ and F-, with high selectivity and sensitivity under physiological conditions. These probes have shown potential in bioimaging applications, allowing for the detection of intracellular ions in living cells (Selvaraj et al., 2019).

Protective Groups in Organic Synthesis

Phenyl boronic esters, such as 2,6-bis(trifluoromethyl)phenyl boronic esters, have been utilized as protective groups for diols. This application highlights their stability and tolerance to various organic transformations, demonstrating their utility in synthesizing complex organic molecules under mild conditions (Shimada et al., 2018).

作用機序

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .

Mode of Action

The compound (3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid, as a boronic acid, participates in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile. The boronic acid acts as the nucleophile, transferring its organic group to a palladium complex .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in carbon–carbon bond forming reactions . The downstream effects of this pathway can lead to the synthesis of various biologically active molecules .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules .

Action Environment

The action of this compound, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the boronic acid reagent also contributes to the efficacy of the reaction .

将来の方向性

Boronic acids and their derivatives have a wide range of applications and are being studied for their potential uses in various fields . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for future research and development involving “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”.

特性

IUPAC Name |

[3-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-6-4-11(5-7-12)19-13(20)9-2-1-3-10(8-9)15(21)22/h1-8,21-22H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZWEVQTVBFWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。